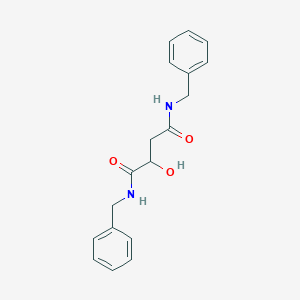
Anticancer agent 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 13 is a novel compound that has shown promising results in the treatment of various types of cancer. It is part of a class of compounds known for their ability to inhibit the growth and proliferation of cancer cells. This compound has been the subject of extensive research due to its potential to provide a more effective and less toxic alternative to traditional chemotherapy drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 13 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 13 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways involved in cancer cell growth and proliferation.
Medicine: It is being developed as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 13 involves the inhibition of key enzymes and signaling pathways that are essential for cancer cell growth and survival. It targets specific molecular pathways, such as the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell proliferation and survival. By inhibiting these pathways, this compound effectively induces apoptosis (programmed cell death) and inhibits tumor growth.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 13 is unique in its ability to selectively target cancer cells while minimizing toxicity to normal cells. Similar compounds include:
Pyrimidine derivatives: These compounds also target key enzymes and pathways involved in cancer cell growth.
Coumarin-based agents: These compounds have shown promise in inhibiting various cancer-related pathways.
Nitrogen-containing heterocycles: These compounds are known for their anticancer properties and are used in the development of new anticancer drugs.
In comparison to these compounds, this compound has shown superior efficacy and lower toxicity in preclinical studies, making it a promising candidate for further development and clinical trials.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N,N'-dibenzyl-2-hydroxybutanediamide |
InChI |
InChI=1S/C18H20N2O3/c21-16(18(23)20-13-15-9-5-2-6-10-15)11-17(22)19-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23) |
InChI-Schlüssel |
BXQCLKTYJMYTAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(=O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















